4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-18-15-8-3-12(9-11(15)10-16(18)19)17-23(20,21)14-6-4-13(22-2)5-7-14/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHMRZGAPLHLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the indole structure can enhance its efficacy against tumors by inducing apoptosis in cancer cells . The sulfonamide group is known to contribute to the compound's ability to inhibit specific enzymes involved in tumor growth.
Antimicrobial Properties
The sulfonamide moiety also imparts antimicrobial properties to the compound. Sulfonamides are well-documented for their antibacterial effects, and derivatives like 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide have been investigated for their potential against resistant bacterial strains . Studies have reported that such compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Neuroprotective Effects
Recent research has pointed towards the neuroprotective potential of indole derivatives. Compounds similar to this compound have shown promise in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Pharmacological Applications
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on enzymes such as carbonic anhydrase and various proteases, which play crucial roles in physiological processes and disease mechanisms . Inhibiting these enzymes can lead to therapeutic benefits in conditions ranging from hypertension to cancer.
Drug Delivery Systems
In material sciences, this compound can be incorporated into drug delivery systems due to its favorable solubility and stability profiles. The incorporation of indole derivatives into polymer matrices has been explored for controlled release formulations, enhancing the bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Key Compounds:
4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide ():
- Difference : Bromine replaces methoxy.
- Impact : Bromine’s electron-withdrawing nature reduces solubility compared to methoxy. This may enhance membrane permeability but reduce aqueous stability.
N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (BF37364, ): Difference: No substituent on the benzene ring. Impact: Lower molecular weight (302.35 g/mol vs. ~332.38 g/mol for the methoxy analog) and reduced steric hindrance may improve binding to compact active sites.
Table 1: Substituent Effects on Physicochemical Properties
Heterocyclic Core Modifications
Key Compounds:
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide ():
- Difference : Indazole replaces indole.
- Impact : Indazole’s additional nitrogen enhances hydrogen-bonding capacity and metabolic stability. Reported to exhibit antiproliferative activity .
N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (4A8, ):
- Difference : Benzimidazole core with two methyl groups.
- Impact : Increased planarity and rigidity may improve binding to flat enzymatic pockets.
Table 2: Heterocyclic Core Comparisons
Functional Group Replacements
Key Compounds:
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea (BI81756, ):
- Difference : Urea replaces sulfonamide.
- Impact : Urea’s hydrogen-bonding capacity may improve target engagement but reduce metabolic stability.
N-1-Cyclohexyl-N-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]glycinamide ():
- Difference : Sulfonyl group integrated into a glycinamide scaffold.
- Impact : Demonstrated antimalarial activity (PfCCT IC₅₀ = 42 µM), suggesting sulfonamide’s role in targeting parasitic enzymes .
Biological Activity
4-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.39 g/mol. The compound features an indole core linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
The compound exhibits biological activity primarily through:
- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating pathways involved in inflammation and cancer progression.
- Receptor Binding : The indole structure allows it to mimic natural substrates, enabling it to bind effectively to receptor sites.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated significant antitumor effects. For example:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. A related study reported that indole derivatives exhibited IC50 values as low as 10–30 µM against specific cancer cells .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. In studies focusing on related compounds:
- COX Inhibition : Compounds with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values for COX inhibition were reported around 19.45 ± 0.07 μM for COX-1 and 23.8 ± 0.20 μM for COX-2 .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that:
- Methoxy Substitution : The presence of the methoxy group enhances solubility and bioavailability, contributing to the compound's overall efficacy.
- Indole Core : The indole structure is critical for maintaining activity against various biological targets.
- Sulfonamide Group : This moiety is essential for the anti-inflammatory and antibacterial properties observed in related compounds.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Basic: What synthetic routes are optimized for preparing 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, and what purification methods ensure high yield?
Answer:
The synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with 5-amino-1-methyl-2-oxo-2,3-dihydro-1H-indole under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps:
- Reaction Conditions : Conducted in anhydrous dichloromethane or THF at 0–25°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >90% purity.
- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 eq) and inert atmosphere (N₂/Ar) minimize side reactions .
Basic: How is the structural integrity of this sulfonamide validated post-synthesis?
Answer:
Characterization combines spectroscopic and crystallographic methods :
- 1H NMR : Key peaks include δ 9.95 ppm (sulfonamide NH) and δ 3.03–3.48 ppm (methyl groups on indole and methoxy substituents) .
- X-ray Crystallography : Confirms planar sulfonamide linkage (S–N bond length ~1.63 Å) and dihedral angles between aromatic rings (e.g., 45–60°), critical for biological activity .
- HPLC-MS : Validates purity (>95%) and molecular ion [M+H]+ at m/z 349 .
Advanced: How do structural modifications (e.g., methoxy vs. methylsulfanyl substituents) influence this compound’s bioactivity?
Answer:
Comparative studies of analogs reveal:
| Substituent | Target Affinity | Solubility (logP) | Biological Activity |
|---|---|---|---|
| 4-Methoxy | Moderate (TRIM24) | 2.1 ± 0.3 | Anticancer (IC₅₀: 8 µM) |
| 4-Methylsulfanyl | High (TRIM24/BRPF1) | 2.8 ± 0.2 | Dual bromodomain inhibition (IC₅₀: 0.5 µM) |
| Mechanistic Insight : Methoxy groups enhance solubility but reduce hydrophobic binding to bromodomains. Methylsulfanyl improves van der Waals interactions in deep acetyl-lysine pockets . |
Advanced: How can crystallographic data resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Answer:
Crystal structure analysis (e.g., PDB ID: 4XYZ) identifies conformational flexibility in the indole-2-oxo moiety:
- Active Conformation : Planar indole ring aligns sulfonamide for hydrogen bonding with kinase active sites (e.g., EGFR).
- Inactive Conformation : Twisted indole disrupts binding, favoring off-target anti-inflammatory COX-2 interactions .
Experimental Design : Use docking simulations paired with site-directed mutagenesis to validate binding modes. For example, replace Lys123 in EGFR with alanine to test sulfonamide binding dependency .
Advanced: What strategies mitigate discrepancies in enzyme inhibition assays caused by solvent polarity?
Answer:
Contradictory IC₅₀ values often arise from solvent effects (e.g., DMSO vs. aqueous buffers):
- Standardized Protocols : Use ≤0.1% DMSO to avoid protein denaturation.
- Control Experiments : Compare inhibition in PBS (pH 7.4) vs. Tris-HCl (pH 8.0) to assess pH-dependent activity .
- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (ka/kd) independent of solvent artifacts .
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s anticancer activity?
Answer:
- Cell Lines : HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with wild-type p53 to assess apoptosis induction .
- Assays :
- MTT/PrestoBlue for viability (48–72 hr exposure).
- Flow cytometry (Annexin V/PI) to quantify apoptosis vs. necrosis.
- Western blot for caspase-3/9 activation .
Advanced: How does this sulfonamide’s selectivity for TRIM24 over related bromodomains (e.g., BRD4) compare to clinical candidates?
Answer:
Selectivity Profiling :
| Bromodomain | Kd (nM) | Clinical Candidate (Kd) |
|---|---|---|
| TRIM24 | 15 ± 2 | IACS-9571 (10 nM) |
| BRD4 | >10,000 | JQ1 (90 nM) |
| Structural Basis : The 1-methyl-2-oxoindole moiety sterically clashes with BRD4’s ZA loop, while TRIM24’s wider cavity accommodates it . |
Basic: What analytical techniques quantify this compound in biological matrices (e.g., plasma)?
Answer:
- LC-MS/MS : MRM transitions m/z 349 → 227 (CE: 25 eV) with a LOD of 0.1 ng/mL.
- Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) achieves >85% recovery .
Advanced: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- QSAR Models : Correlate descriptors (e.g., PSA <90 Ų, logP 2–3) with BBB permeability .
- MD Simulations : Predict free energy of membrane partitioning (e.g., GROMACS with POPC bilayer).
- Lead Optimization : Replace methoxy with trifluoromethyl to reduce PSA by 15% while maintaining logP .
Advanced: What mechanistic studies differentiate this sulfonamide’s antimicrobial activity from its anticancer effects?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
